An In-depth Technical Guide to 4-Fluorocatechol: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-Fluorocatechol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorocatechol (4-fluoro-1,2-benzenediol) is a fluorinated aromatic organic compound that has garnered significant interest in various scientific fields, including organic synthesis, materials science, and particularly, drug discovery and development. The strategic incorporation of a fluorine atom onto the catechol scaffold imparts unique physicochemical properties, influencing its reactivity, biological activity, and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 4-Fluorocatechol, with a focus on its relevance to researchers and professionals in the pharmaceutical and chemical industries.
Chemical Properties and Structure
4-Fluorocatechol is a white to off-white crystalline solid. The presence of the electron-withdrawing fluorine atom influences the acidity of the hydroxyl groups and the reactivity of the aromatic ring.
Table 1: Physicochemical and Spectroscopic Properties of 4-Fluorocatechol
| Property | Value |
| IUPAC Name | 4-fluorobenzene-1,2-diol[1][2] |
| Synonyms | 4-Fluoro-1,2-benzenediol, 4-Fluoropyrocatechol, 1,2-Dihydroxy-4-fluorobenzene[3][4][5][6] |
| CAS Number | 367-32-8[1][3][4][5][6] |
| Molecular Formula | C₆H₅FO₂[1][3][4][7][8] |
| Molecular Weight | 128.10 g/mol [1][7][8][9] |
| Appearance | White to almost white powder or crystal[3][4][5][9] |
| Melting Point | 89-93 °C[4][9] |
| Boiling Point | 258 °C at 760 mmHg (Predicted)[3][10] |
| pKa | 8.80 ± 0.10 (Predicted)[3][10] |
| Solubility | Soluble in water, methanol, ethanol, and tetrahydrofuran. Slightly soluble in acetone.[3][9][10][11] |
| Density | 1.415 g/cm³ (Predicted)[3][10] |
| Flash Point | 109.8 °C[3] |
| Storage Temperature | 2-8°C, recommended in a cool and dark place (<15°C)[3][9][11] |
Experimental Protocols
Synthesis of 4-Fluorocatechol
This protocol describes the biotransformation of 4-fluorophenol to 4-fluorocatechol using Escherichia coli cells expressing 4-hydroxyphenylacetate 3-hydroxylase (HpaBC).
Materials:
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E. coli BL21(DE3) cells expressing hpaBC genes
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Luria-Bertani (LB) broth
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Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
4-Fluorophenol
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Phosphate buffer
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Ethyl acetate
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Anhydrous magnesium sulfate
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Hexane
-
Silica gel for column chromatography
Procedure:
-
Cell Culture and Induction:
-
Cultivate the E. coli BL21(DE3) cells expressing HpaBC in LB broth at 37°C.
-
Induce the expression of the hydroxylase with IPTG when the culture reaches the mid-log phase of growth.
-
Continue incubation for 3 hours to allow for enzyme expression.
-
Harvest the cells by centrifugation and wash them with a suitable phosphate buffer.
-
-
Biotransformation:
-
Resuspend the cell pellet in the reaction buffer to a desired cell density.
-
Add 4-fluorophenol to the cell suspension to a final concentration of 10.8 mM. The ratio of biocatalyst (E. coli cell dry weight) to substrate concentration should be maintained at approximately 2:1.
-
Incubate the reaction mixture in a stirred tank bioreactor at a controlled temperature with agitation. The complete transformation of 1.3 g of 4-fluorophenol in a 1 L reaction volume can be achieved within 7 hours.
-
-
Extraction and Purification:
-
After the reaction is complete, remove the cells by centrifugation.
-
Extract the 4-fluorocatechol from the supernatant using ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (70:30) mixture as the eluent to afford pure 4-fluorocatechol. Alternatively, purification can be achieved by hot filtration and recrystallization from hexane.
-
-
Elbs Persulfate Oxidation of 4-Fluorophenol: This reaction involves the oxidation of a phenol to a p-diphenol using potassium persulfate in an alkaline solution. This method could potentially be applied to 4-fluorophenol to introduce a hydroxyl group at the para position to the existing hydroxyl group, which is the ortho position to the fluorine atom. The resulting hydroquinone would then need to be isomerized to the catechol. The reaction is typically performed in water at or below room temperature.
-
Baeyer-Villiger Oxidation of 4-Fluoroveratrole: 4-Fluoroveratrole (1,2-dimethoxy-4-fluorobenzene) could be a potential precursor. A Baeyer-Villiger oxidation of a corresponding ketone derivative could introduce an oxygen atom, which after hydrolysis and demethylation, would yield 4-fluorocatechol. This multi-step approach would require the initial synthesis of a suitable ketone from 4-fluoroveratrole.
Spectroscopic Characterization
Objective: To confirm the structure of 4-Fluorocatechol by ¹H and ¹³C NMR.
General Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-Fluorocatechol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
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Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
Objective: To identify the functional groups present in 4-Fluorocatechol.
General Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of 4-Fluorocatechol with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of a blank KBr pellet.
-
-
Data Processing: Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.
Objective: To determine the molecular weight and fragmentation pattern of 4-Fluorocatechol.
General Protocol (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a dilute solution of 4-Fluorocatechol in a volatile solvent into the mass spectrometer, typically via a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. The molecular ion peak is expected at an m/z of approximately 128.
Signaling Pathways and Logical Relationships
Metabolic Pathway of Fluorobenzene Degradation
4-Fluorocatechol is a key intermediate in the aerobic degradation of fluorobenzene by Rhizobiales sp. strain F11. The proposed pathway involves the ortho cleavage of the 4-fluorocatechol ring.
Caption: Proposed metabolic pathway for the degradation of fluorobenzene via 4-Fluorocatechol.
Experimental Workflow for Enzymatic Synthesis
The following diagram illustrates the workflow for the enzymatic synthesis of 4-Fluorocatechol from 4-fluorophenol.
Caption: Workflow for the enzymatic synthesis and purification of 4-Fluorocatechol.
Logical Relationship in Drug Development
4-Fluorocatechol serves as a valuable building block in the synthesis of various drug candidates, particularly those targeting the central nervous system (CNS). Its catechol moiety is a key pharmacophore for enzymes like Catechol-O-methyltransferase (COMT), and the fluorine atom can enhance drug-like properties.
Caption: Role of 4-Fluorocatechol as a building block in the development of CNS drugs.
Applications in Drug Development
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. 4-Fluorocatechol, as a fluorinated catechol, is a promising starting material for the synthesis of novel therapeutics.
-
COMT Inhibitors: Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine. COMT inhibitors are used in the treatment of Parkinson's disease to prolong the effects of levodopa. The nitrocatechol moiety is a common feature of many COMT inhibitors, such as tolcapone and entacapone. 4-Fluorocatechol can serve as a precursor for the synthesis of novel fluorinated nitrocatechol derivatives with potentially improved pharmacological profiles.
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Fluorinated Dopamine Analogs: 4-Fluorocatechol can be utilized as a starting material for the synthesis of fluorinated analogs of dopamine and other catecholamine-based drugs. These analogs are valuable tools for studying dopamine receptor binding and function and may lead to the development of new therapeutics for neurological and psychiatric disorders.
Conclusion
4-Fluorocatechol is a versatile fluorinated building block with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties and the availability of synthetic routes, including efficient enzymatic methods, make it an accessible and valuable compound for researchers. The ability to incorporate a fluorine atom into the catechol scaffold opens up new avenues for the design and synthesis of novel bioactive molecules with enhanced properties, particularly in the development of drugs for central nervous system disorders. This technical guide provides a solid foundation of data and protocols to facilitate the use of 4-Fluorocatechol in further research and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Elbs Persulfate Oxidation [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 8. purechemistry.org [purechemistry.org]
- 9. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cas 367-32-8,4-Fluorocatechol | lookchem [lookchem.com]
